Fmoc-3-Chlor-L-Tyrosin

Übersicht

Beschreibung

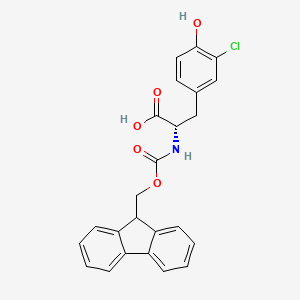

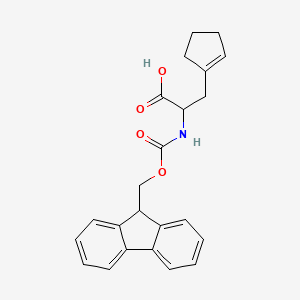

Fmoc-3-chloro-L-tyrosine is a derivative of tyrosine that incorporates a fluorine group into the aromatic ring . This compound is commonly used in peptide synthesis as a building block for constructing peptides with spectroscopically detectable fluorescent labels .

Molecular Structure Analysis

The molecular formula of Fmoc-3-chloro-L-tyrosine is C24H20ClNO5 . It has a molecular weight of 437.9 g/mol . The IUPAC name for this compound is (2 S )-3- (3-chloro-4-hydroxyphenyl)-2- (9 H -fluoren-9-ylmethoxycarbonylamino)propanoic acid .Physical and Chemical Properties Analysis

Fmoc-3-chloro-L-tyrosine appears as a white to off-white powder . It has a molecular weight of 437.88 . The optical rotation is [a]D20 = -22 ± 2° (C=1 in DMF) .Wissenschaftliche Forschungsanwendungen

Baustein für die Peptidsynthese

Fmoc-3-Chlor-L-Tyrosin wird häufig als Baustein in der Peptidsynthese verwendet. Seine Fmoc-Gruppe (9-Fluorenylmethyloxycarbonyl) schützt die Aminosäure während des Syntheseprozesses und ermöglicht die selektive Entschützung und Kupplung von Aminosäuren zur Bildung von Peptiden .

Fluoreszenzmarkierung

Diese Verbindung kann als fluoreszierende Markierung für die Markierung von Proteinen und Peptiden dienen. Die Chlorgruppe am Tyrosin kann verwendet werden, um fluoreszierende Farbstoffe zu koppeln, die bei der Visualisierung und Verfolgung von Proteinen und Peptiden in verschiedenen biologischen Assays nützlich sind .

Antibakterielles Mittel

Die Forschung hat auf potenzielle antibakterielle Eigenschaften von this compound hingewiesen. Es kann in Peptide eingebaut werden, die antimikrobielle Aktivität zeigen, was es zu einem Kandidaten für die Entwicklung neuer antibakterieller Mittel macht .

Antikrebsmittel

In ähnlicher Weise hat seine Einarbeitung in Peptide ein potenzielles Antikrebsaktivität gezeigt. Diese Anwendung ist besonders vielversprechend bei der Entwicklung zielgerichteter Krebstherapien .

Protein-Protein-Interaktionsstudien

This compound wird als Sonde zur Untersuchung von Protein-Protein-Interaktionen verwendet. Die Modifikation von Proteinen mit dieser Verbindung kann helfen, Interaktionsstellen und -mechanismen aufzuklären .

Chromatographie und Massenspektrometrie

Die Verbindung ist auch relevant in Chromatographie- oder Massenspektrometrieapplikationen. Es kann in Messgeräten verwendet werden, die für die Chromatographie benötigt werden, oder zur Erfüllung der Probenmanipulation während der Massenspektrometrie .

Forschung zu ungewöhnlichen Aminosäuren

Als ungewöhnliches Aminosäureanalog wird this compound in der Forschung verwendet, die Struktur und Funktion von Proteinen mit nicht-standardmäßigen Aminosäuren untersucht .

Wirkmechanismus

Target of Action

Fmoc-3-chloro-L-tyrosine, also known as Fmoc-Tyr(3-Cl)-OH, is primarily used as a building block in peptide synthesis . It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis . The primary targets of this compound are the amine groups of amino acids, where it serves as a protecting group during peptide synthesis .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of Fmoc carbamate, which protects the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The introduction and removal of the Fmoc group are key steps in the solid-phase peptide synthesis (SPPS) process .

Pharmacokinetics

The properties of the fmoc group, such as its base-labile nature and its ability to be rapidly removed by a base, are critical for its function in peptide synthesis .

Result of Action

The primary result of the action of Fmoc-3-chloro-L-tyrosine is the successful synthesis of peptides with the desired sequence . By protecting the amine groups during synthesis, it prevents unwanted side reactions and ensures the correct sequence of amino acids in the final peptide .

Action Environment

The action of Fmoc-3-chloro-L-tyrosine is highly dependent on the environment in which it is used. In peptide synthesis, the pH, temperature, and solvent can all influence the efficiency of Fmoc protection and deprotection . For example, the Fmoc group is removed more rapidly in a basic environment .

Biochemische Analyse

Biochemical Properties

Fmoc-3-chloro-L-tyrosine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group is typically removed using a base such as pyridine, allowing the tyrosine derivative to participate in peptide bond formation . This compound interacts with various enzymes and proteins involved in peptide synthesis, including peptidyl transferases and proteases. The presence of the chlorine atom can influence the compound’s reactivity and interaction with other biomolecules, potentially altering the physical properties of the resulting peptides .

Cellular Effects

Fmoc-3-chloro-L-tyrosine affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can be incorporated into peptides that modulate cell signaling pathways, influencing cellular responses to external stimuli . Additionally, Fmoc-3-chloro-L-tyrosine may impact gene expression by altering the activity of transcription factors and other regulatory proteins. Its incorporation into peptides can also affect cellular metabolism by modifying enzyme activity and substrate availability .

Molecular Mechanism

The molecular mechanism of Fmoc-3-chloro-L-tyrosine involves its interaction with biomolecules at the molecular level. The Fmoc group protects the amino group of tyrosine, preventing unwanted reactions during peptide synthesis . Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation. The chlorine atom at the third position of the tyrosine ring can influence the compound’s binding interactions with enzymes and other proteins, potentially affecting enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-3-chloro-L-tyrosine can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, degradation of Fmoc-3-chloro-L-tyrosine can lead to changes in its biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of Fmoc-3-chloro-L-tyrosine in animal models vary with different dosages. At low doses, the compound can be incorporated into peptides without causing significant adverse effects . At higher doses, Fmoc-3-chloro-L-tyrosine may exhibit toxic or adverse effects, including alterations in enzyme activity and disruption of cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

Fmoc-3-chloro-L-tyrosine is involved in various metabolic pathways, including those related to peptide synthesis and protein modification. The compound interacts with enzymes such as peptidyl transferases and proteases, which facilitate its incorporation into peptides . Additionally, Fmoc-3-chloro-L-tyrosine can influence metabolic flux and metabolite levels by modifying enzyme activity and substrate availability .

Transport and Distribution

Within cells and tissues, Fmoc-3-chloro-L-tyrosine is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The presence of the Fmoc group and the chlorine atom can influence the compound’s transport properties, potentially affecting its distribution within cells and tissues .

Subcellular Localization

The subcellular localization of Fmoc-3-chloro-L-tyrosine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization, with potential impacts on cellular processes such as signaling, metabolism, and gene expression. The presence of the Fmoc group and the chlorine atom can also influence the compound’s subcellular distribution and interactions with other biomolecules .

Eigenschaften

IUPAC Name |

(2S)-3-(3-chloro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDGYTHHDSEGNQ-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673989 | |

| Record name | 3-Chloro-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478183-58-3 | |

| Record name | 3-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478183-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

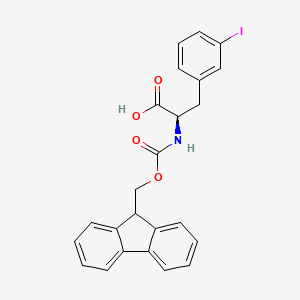

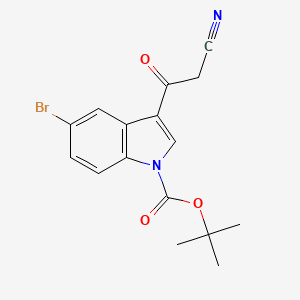

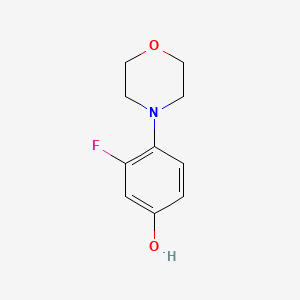

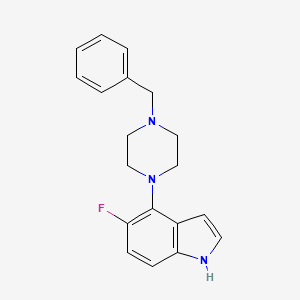

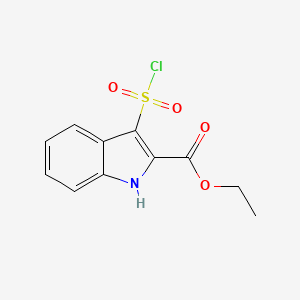

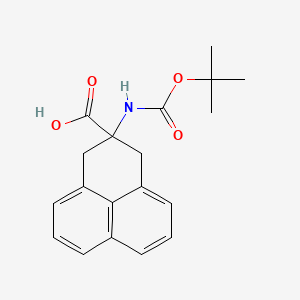

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid](/img/structure/B1390326.png)